molecular formula C14H23NO B7907213 1-[4-(Diethylamino)phenyl]-2-butanol

1-[4-(Diethylamino)phenyl]-2-butanol

Cat. No. B7907213
M. Wt: 221.34 g/mol
InChI Key: JPTARWNNUMSUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Diethylamino)phenyl]-2-butanol is a useful research compound. Its molecular formula is C14H23NO and its molecular weight is 221.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Diethylamino)phenyl]-2-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Diethylamino)phenyl]-2-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-[4-(Diethylamino)phenyl]-2-butanol involves the reduction of 4-(Diethylamino)acetophenone using sodium borohydride followed by the addition of a butyl Grignard reagent.

Starting Materials
4-(Diethylamino)acetophenone, Sodium borohydride, Butylmagnesium bromide, Diethyl ether, Methanol, Hydrochloric acid, Sodium hydroxide, Wate

Reaction
Dissolve 4-(Diethylamino)acetophenone in diethyl ether, Add sodium borohydride to the solution and stir for 1 hour at room temperature, Add hydrochloric acid dropwise to the reaction mixture to adjust the pH to 2, Extract the product with diethyl ether and wash with water, Dry the organic layer with anhydrous sodium sulfate, Concentrate the solution under reduced pressure to obtain 1-(4-(Diethylamino)phenyl)ethanol, Dissolve 1-(4-(Diethylamino)phenyl)ethanol in diethyl ether, Add butylmagnesium bromide to the solution and stir for 2 hours at room temperature, Add methanol to the reaction mixture to quench the excess Grignard reagent, Add hydrochloric acid dropwise to the reaction mixture to adjust the pH to 2, Extract the product with diethyl ether and wash with water, Dry the organic layer with anhydrous sodium sulfate, Concentrate the solution under reduced pressure to obtain 1-[4-(Diethylamino)phenyl]-2-butanol

properties

IUPAC Name

1-[4-(diethylamino)phenyl]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-14(16)11-12-7-9-13(10-8-12)15(5-2)6-3/h7-10,14,16H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTARWNNUMSUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)N(CC)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Diethylamino)phenyl]-2-butanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.